molecular formula C8H24O4Si4 B044751 Octamethylcyclotetrasiloxane CAS No. 556-67-2

Octamethylcyclotetrasiloxane

Cat. No. B044751
CAS RN: 556-67-2
M. Wt: 296.61 g/mol
InChI Key: HMMGMWAXVFQUOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of D4 involves ring-opening anionic polymerization, a process that has been thoroughly studied to understand its mechanism and optimize its efficiency. Hydroxyl α,ω-functionalized polydimethylsiloxane (PDMS) standards, synthesized from D4 through this polymerization process, have been characterized for their absolute molar masses and microstructure, providing insights into the control of molecular weight and the occurrence of side reactions such as redistribution and condensation during the polymerization process (Barrère et al., 2001).

Molecular Structure Analysis

D4's molecular structure is pivotal to its chemical behavior and the synthesis of larger silicone polymers. The compound exhibits different conformations and phase transitions related to its symmetry and molecular rearrangements. For example, the phase transition in crystalline D4 from Ci to S4 symmetry, and further to C4 symmetry in the liquid and gas phases, is associated with changes in the conformation of the ring without significant alterations in bond lengths and valence angles within the ring (Lazarev & Tenisheva, 1964).

Chemical Reactions and Properties

D4 undergoes various chemical reactions, including its thermolysis in the gas phase, which has been studied to deduce a mechanism involving the intermediate Me2SiO. These investigations offer insights into the stability and chemical behavior of D4 and its intermediates, contributing to a deeper understanding of its reactivity and potential for synthesis (Davidson & Thompson, 1975).

Physical Properties Analysis

The physical properties of D4, particularly when confined at the nanoscale, have been explored through molecular dynamics simulations. These studies reveal the liquid-like state of D4 under confinement, its layered structure, and the distinctive molecular orientations in the contact layer, which significantly differ from those in the bulk liquid. Such investigations are crucial for understanding the behavior of D4 in various industrial applications and the development of materials with tailored properties (Matsubara et al., 2011).

Chemical Properties Analysis

The chemical properties of D4, particularly its interactions and miscibility with other substances, have been studied through the examination of its thermodynamic excess functions in mixtures with compounds like benzene, carbon tetrachloride, and cyclopentane. These studies contribute to the understanding of D4's solubility, interaction with other molecules, and its behavior in various chemical environments, which is essential for its use in diverse applications (Marsh, 1971).

Scientific Research Applications

Industrial and Consumer Product Use

Octamethylcyclotetrasiloxane (D4) is a volatile cyclic siloxane primarily used in the synthesis of silicon-based materials for industrial and consumer products. It may be present in consumer products as a component due to its properties like low surface tension, water repellency, and thermal and chemical stability. It's used in various personal care products due to these properties (Gentry, Franzen, Van Landingham, Greene, & Plotzke, 2017).

NMR Cryoporometry Applications

D4 has been investigated as a probe liquid for NMR cryoporometry or DSC-based thermoporometry. Its ability to imbibe into both hydrophilic and hydrophobic pores and exhibit a large melting point depression makes it a suitable material for accessing large pore sizes in materials, up to the micrometer range (Vargas-Florencia, Petrov, & Furó, 2007).

Microbial Degradation Research

Research has shown that octamethylcyclotetrasiloxane can be biodegraded under anaerobic conditions in composted sewage sludge. This finding is significant for understanding the environmental fate and breakdown of this compound (Grümping, Michalke, Hirner, & Hensel, 1999).

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models have been used to estimate internal dose metrics of D4, considering its specific pharmacokinetic behaviors like high lipophilicity and volatility. These models are crucial for assessing the risk and safety of D4 exposure (Jean & Plotzke, 2017).

Estrogenic Activity Studies

Studies have indicated that D4 may have weak estrogenic activity, mediated through estrogen receptor-alpha. This research is important for understanding the potential hormonal impacts of D4, especially in contexts where it's used in consumer products (He, Rhodes-Brower, Miller, Munson, Germolec, Walker, Korach, & Meade, 2003).

Environmental Fate and Effects

D4's environmental effects and fate have been extensively evaluated, including laboratory toxicity, environmental fate studies, and field monitoring. Understanding its behavior in different environments is crucial for assessing its ecological impact (Hobson, 1995).

Safety And Hazards

D4 is of low acute toxicity . The LC50 for a single four-hour inhalation exposure in rats is 36 mg/L . The oral LD50 in rats is above 4800 mg/kg and the dermal LD50 in rats is above 2400 mg/kg . D4 is one of the most abundant siloxanes in the environment, e.g. in landfill gases .

Future Directions

Due to its widespread production and use, D4 has come under scrutiny for its adverse environmental and health effects . Last September, the US Environmental Protection Agency announced an evaluation of the environmental risks of its industrial uses . It will be up to the Food and Drug Administration to determine whether its food, health care, and personal care uses are evaluated .

properties

IUPAC Name

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
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InChI

InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3
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InChI Key

HMMGMWAXVFQUOA-UHFFFAOYSA-N
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Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C
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Molecular Formula

C8H24O4Si4
Record name OCTAMETHYLCYCLOTETRASILOXANE
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Related CAS

25037-57-4
Record name Octamethylcyclotetrasiloxane homopolymer
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DSSTOX Substance ID

DTXSID7027205
Record name Octamethylcyclotetrasiloxane
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Molecular Weight

296.61 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 17.5 deg C; [ICSC], COLOURLESS OILY LIQUID.
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-
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Boiling Point

175 °C, BP: 74 °C at 20 mm Hg
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Flash Point

55 °C (131 °F) - closed cup, 56 °C
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Solubility

In water, 0.056 mg/L at 23 °C, In synthetic seawater water, 0.033 mg/L at 25 °C, Soluble in carbon tetrachloride, Solubility in water: none
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Density

Specific gravity: 0.9558, Relative density (water = 1): 0.96
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Vapor Pressure

1.05 [mmHg], 1.05 mm Hg at 25 °C, Vapor pressure, Pa at 21.7 °C: 133.3
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Mechanism of Action

D4 was shown to have an effect on the reproductive system of female rats following inhalation exposure to 500 and 700 ppm (v/v). This effect consisted of a reduction in mean live litter size and implantation sites. In the F1 generation, there also was a reduction in mating at 500 and 700 ppm. The mode-of-action for these reproductive effects is the availability of D4 to block or shift the preovulatory surge of luteinizing hormone.
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Product Name

Octamethylcyclotetrasiloxane

Color/Form

Oily liquid, Smooth, viscous liquid

CAS RN

556-67-2
Record name Octamethylcyclotetrasiloxane
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Melting Point

17.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethylcyclotetrasiloxane
Reactant of Route 2
Octamethylcyclotetrasiloxane

Citations

For This Compound
8,870
Citations
RC Osthoff, WT Grubb, CA Burkhard - Journal of the American …, 1953 - ACS Publications
… octamethylcyclotetrasiloxane the enthalpy of fusion is 4.4 kcal./mole. Octamethylcyclotetrasiloxane … -planarhomolog, the enthalpy of fusion of octamethylcyclotetrasiloxane (II) was deter- …
Number of citations: 44 pubs.acs.org
J Kozakiewicz, J Trzaskowska, M Kędzierski… - Molecules, 2022 - mdpi.com
The cationic emulsion polymerization of octamethylcyclotetrasiloxane (D4) in mixtures with methyltriethoxysilane (MTES) and vinyltriethoxysilane (VTES) was studied by FTIR ATR, GC, …
Number of citations: 4 www.mdpi.com
M Palczewska-Tulińska, P Oracz - Journal of Chemical & …, 2005 - ACS Publications
Liquid densities, viscosities, orthobaric heat capacities, surface tensions, thermal conductivities, and saturated vapor pressures were measured for samples of mole fraction purity of …
Number of citations: 36 pubs.acs.org
A Franzen, T Greene, C Van Landingham, R Gentry - Toxicology Letters, 2017 - Elsevier
Octamethylcyclotetrasiloxane (D 4 ) is a volatile cyclic siloxane used primarily as a monomer or intermediate in the production of some silicon-based polymers widely used in industrial …
Number of citations: 37 www.sciencedirect.com
B He, S Rhodes-Brower, MR Miller, AE Munson… - Toxicology and applied …, 2003 - Elsevier
Octamethylcyclotetrasiloxane (D4) is a low molecular weight cyclic silicone used in the synthesis of larger silicone polymers and in the formulation of a variety of personal care products. …
Number of citations: 136 www.sciencedirect.com
M Thol, G Rutkai, A Köster, FH Dubberke… - Journal of Chemical & …, 2016 - ACS Publications
An equation of state for octamethylcyclotetrasiloxane is presented. The available experimental data from the literature are supplemented by new measurements on the speed of sound. …
Number of citations: 31 pubs.acs.org
C Bi, Z Xiaoli, YI Lingmin, C Fengqiu - Chinese Journal of Chemical …, 2007 - Elsevier
Cationic ring opening polymerization of octamethylcyclotetrasiloxane (D 4 ) initiated by acid treated bentonite was investigated. The experimental conditions were chosen on the basis …
Number of citations: 52 www.sciencedirect.com
HM Brothers Jr, E Bovens, A Bruni, TM Habitz… - … of Chromatography A, 2016 - Elsevier
A gas chromatography with flame ionization detection (GC-FID) method for analysis of D4, D5, and D6 cyclic siloxanes in silicone emulsions is described. Sample preparation involves …
Number of citations: 10 www.sciencedirect.com
R Gentry, A Franzen, C Van Landingham, T Greene… - Toxicology Letters, 2017 - Elsevier
Octamethylcyclotetrasiloxane (D 4 ) is a low-molecular-weight volatile cyclic siloxane, primarily used as an intermediate in the production of some widely-used industrial and consumer …
Number of citations: 22 www.sciencedirect.com
MJ Utell, R Gelein, CP Yu, C Kenaga… - Toxicological …, 1998 - academic.oup.com
There is potential for human exposure to cyclic siloxanes by the respiratory route. To determine the pharmacokinetics of octam-ethylcyclotetrasiloxane (D 4 ), a material commonly found …
Number of citations: 64 academic.oup.com

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